5-Nitro-naphthalene-1-sulfonyl chloride 5-Nitro-naphthalene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 64451-90-7
VCID: VC19404596
InChI: InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H
SMILES:
Molecular Formula: C10H6ClNO4S
Molecular Weight: 271.68 g/mol

5-Nitro-naphthalene-1-sulfonyl chloride

CAS No.: 64451-90-7

Cat. No.: VC19404596

Molecular Formula: C10H6ClNO4S

Molecular Weight: 271.68 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-naphthalene-1-sulfonyl chloride - 64451-90-7

Specification

CAS No. 64451-90-7
Molecular Formula C10H6ClNO4S
Molecular Weight 271.68 g/mol
IUPAC Name 5-nitronaphthalene-1-sulfonyl chloride
Standard InChI InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H
Standard InChI Key IAWRQTFJGYLKCA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H6_{6}ClNO4_{4}S
Molecular Weight271.68 g/mol
DensityN/A
LogP (Partition Coefficient)4.28

Synthesis Methods

Diazotization and Sulfur Dioxide Treatment

A Soviet patent (SU1342895A1) describes a high-yield synthesis via diazotization of 4-nitro-1-naphthylamine :

  • Diazotization: 4-Nitro-1-naphthylamine is treated with sodium nitrite in concentrated HCl and glacial acetic acid.

  • Sulfur Dioxide Reaction: The diazonium salt is reacted with SO2_2 in acetic acid with CuCl2_2·2H2_2O as a catalyst.
    Yield: 83% .
    Advantages: Eliminates gaseous chlorine, reducing toxicity and improving safety .

Chlorosulfonation of Naphthalene Derivatives

An alternative route involves direct chlorosulfonation of nitronaphthalene using chlorosulfonic acid :

  • Chlorosulfonation: Nitronaphthalene reacts with excess chlorosulfonic acid (4–8 mol equivalents) at 20–100°C.

  • Isolation: Crystalline product is filtered and washed with chlorosulfonic acid and water .
    Yield: 40–83% depending on conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)PurityKey Advantage
Diazotization/SO2_283Light creamAvoids gaseous chlorine
Chlorosulfonation40–83Red-brown*Scalable for industrial use
*Purity improved to light cream via optimized protocols .

Applications in Organic and Pharmaceutical Chemistry

Sulfonamide Production

The sulfonyl chloride group reacts with amines to form sulfonamides, critical in drug discovery (e.g., antibiotic β-lactams) . For example:
R-NH2+C10H6ClNO4SR-NHSO2-Naphthalene-NO2+HCl\text{R-NH}_2 + \text{C}_{10}\text{H}_6\text{ClNO}_4\text{S} \rightarrow \text{R-NHSO}_2\text{-Naphthalene-NO}_2 + \text{HCl}

Electrophilic Reagent in Coupling Reactions

Used in Suzuki-Miyaura and Ullmann couplings to introduce sulfonyl groups into aromatic systems .

Protein Inhibition Studies

Structural analogs demonstrate binding to apoptosis regulators like Mcl-1, suggesting potential as chemotherapeutic agents .

Biological Activity and Mechanism

Apoptosis Regulation

  • Target: Mcl-1 (Myeloid cell leukemia 1).

  • Mechanism: Sulfonyl chloride derivatives form covalent bonds with cysteine residues, inhibiting anti-apoptotic activity .

Antibacterial Properties

Nitro-substituted sulfonamides exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Recent Developments (2023–2025)

  • Flow Chemistry: Microreactor systems enhance reaction control, reducing decomposition .

  • Green Synthesis: Ionic liquid solvents (e.g., [BMIM][BF4_4]) improve yields by 15% compared to traditional methods .

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